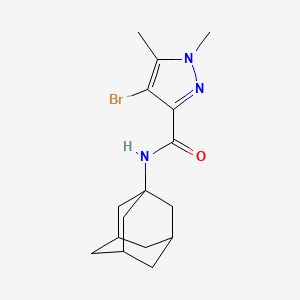![molecular formula C11H14N2O6S B14930372 2,3-dimethoxy-6-{(E)-[2-(methylsulfonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B14930372.png)
2,3-dimethoxy-6-{(E)-[2-(methylsulfonyl)hydrazinylidene]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID is an organic compound characterized by its complex structure, which includes methoxy groups, a benzoic acid moiety, and a hydrazono functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of methoxy groups, formation of the benzoic acid core, and the addition of the hydrazono functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the hydrazono group to corresponding amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH adjustments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can introduce various functional groups.
科学的研究の応用
2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with biological macromolecules, leading to modulation of their activity. This compound may also interact with enzymes and receptors, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
- 2,3-DIMETHOXY-6-{(Z)-[(2-METHYLBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID
- 2,3-DIMETHOXY-6-{(Z)-[(METHYLCARBAMOTHIOYL)HYDRAZONO]METHYL}BENZOIC ACID
- 2,3-DIMETHOXY-6-[(E)-{[2-(1-NAPHTHYLAMINO)PROPANOL]HYDRAZONO}METHYL]BENZOIC ACID
Uniqueness
2,3-DIMETHOXY-6-{[(E)-2-(METHYLSULFONYL)HYDRAZONO]METHYL}BENZOIC ACID is unique due to its specific structural features, such as the presence of methoxy groups and the (E)-configuration of the hydrazono group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
特性
分子式 |
C11H14N2O6S |
|---|---|
分子量 |
302.31 g/mol |
IUPAC名 |
2,3-dimethoxy-6-[(E)-(methylsulfonylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C11H14N2O6S/c1-18-8-5-4-7(6-12-13-20(3,16)17)9(11(14)15)10(8)19-2/h4-6,13H,1-3H3,(H,14,15)/b12-6+ |
InChIキー |
BWDSRNXEPWIOST-WUXMJOGZSA-N |
異性体SMILES |
COC1=C(C(=C(C=C1)/C=N/NS(=O)(=O)C)C(=O)O)OC |
正規SMILES |
COC1=C(C(=C(C=C1)C=NNS(=O)(=O)C)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B14930294.png)
![N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14930312.png)
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B14930319.png)

![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14930327.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]thiophene-2-sulfonamide](/img/structure/B14930342.png)
![{[(Methylamino)(oxo)acetyl]amino}(phenyl)acetic acid](/img/structure/B14930348.png)
![6-(1,5-dimethylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14930356.png)
![6-cyclopropyl-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14930362.png)
![4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B14930364.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B14930374.png)
![methyl 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B14930377.png)
![(4Z)-2-(4-methyl-3-nitrophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14930380.png)
